4-[(4-Nitrophenyl)sulfanyl]phenol
Description
4-[(4-Nitrophenyl)sulfanyl]phenol is a phenolic compound featuring a sulfanyl (-S-) bridge connecting a phenol moiety to a 4-nitrophenyl group. The nitro group (-NO₂) at the para position of the phenyl ring imparts significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C12H9NO3S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfanylphenol |
InChI |
InChI=1S/C12H9NO3S/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H |
InChI Key |
OZKBCXNJYCRMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis Methods
Thiol-Ether Coupling via Nucleophilic Aromatic Substitution
The most widely reported method involves the reaction of 4-nitrophenylthiol with 4-bromophenol under basic conditions. In a typical procedure:
- Reactants : 4-Nitrophenylthiol (1.2 equiv) and 4-bromophenol (1.0 equiv) are dissolved in anhydrous dimethylformamide (DMF).
- Base : Potassium carbonate (2.5 equiv) is added to deprotonate the phenol.
- Reaction Conditions : The mixture is heated at 80°C for 12–24 hours under nitrogen.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield 4-[(4-nitrophenyl)sulfanyl]phenol.
Yield : 60–68%.
Key Advantage : Straightforward setup with commercially available starting materials.
Catalytic Approaches for Enhanced Efficiency
Lewis Acid-Catalyzed Thiolation
A optimized protocol using FeCl$$3$$ or BF$$3$$·OEt$$_2$$ as catalysts significantly improves reaction kinetics and yield:
Procedure with FeCl$$_3$$
- Reactants : 4-Nitrophenol (0.3 mmol) and 1-(4-nitrophenylthio)pyrrolidine-2,5-dione (0.33 mmol) in dichloromethane (2 mL).
- Catalyst : FeCl$$_3$$ (10 mol%) is added at room temperature.
- Reaction Monitoring : Progress is tracked via TLC (petroleum ether/ethyl acetate, 4:1).
- Purification : Column chromatography affords the product as a light-yellow solid.
Yield : 65%.
Characterization :
- $$ ^1\text{H NMR} $$ (CDCl$$_3$$, 400 MHz): δ 7.35 (d, $$ J = 8.7 $$ Hz, 2H), 7.11–7.24 (m, 5H), 6.80 (d, $$ J = 8.7 $$ Hz, 2H).
- EIMS : $$ m/z $$ 247.03 (M$$^+$$).
Boron Trifluoride Etherate (BF$$3$$·OEt$$2$$) Method
Identical conditions with BF$$3$$·OEt$$2$$ (10 mol%) yield comparable results (64%), demonstrating the versatility of Lewis acids in mediating thioether formation.
Analytical Characterization and Quality Control
Spectroscopic Data
- $$ ^1\text{H NMR} $$ : Distinct aromatic signals at δ 7.35 (para-substituted phenyl) and δ 6.80 (phenolic protons) confirm the structure.
- $$ ^{13}\text{C NMR} $$ : Peaks at δ 155.8 (C-OH), 138.4 (C-S), and 124.8 (C-NO$$_2$$) align with expected electronic environments.
- Mass Spectrometry : EIMS shows a molecular ion peak at $$ m/z $$ 247.03, consistent with the molecular formula.
Applications in Advanced Organic Synthesis
Enamine Formation
The phenolic hydroxyl group undergoes condensation with aldehydes to form enamines, pivotal in heterocyclic chemistry. For example:
$$
\text{this compound} + \text{RCHO} \xrightarrow{\text{AcOH}} \text{Enamine derivative}
$$
Yield : 70–75% under microwave irradiation.
Polymer Functionalization
Incorporating the compound into polyether sulfones enhances thermal stability (T$$_g$$ > 200°C) and electrochemical activity, as demonstrated in proton-exchange membrane studies.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]phenol involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then interact with various biological molecules. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfanyl-Substituted Phenols
3-[(4-Methylphenyl)sulfanyl]phenol
- Structure : A methyl group replaces the nitro substituent on the phenyl ring.
- Impact : The electron-donating methyl group enhances the electron density of the aromatic system, increasing stability toward electrophilic substitution compared to the nitro analogue. This compound is synthesized via nucleophilic aromatic substitution, similar to methods applicable to the target compound .
2-[(4-Nitrophenyl)sulfanyl]acetic acid
- Structure: Replaces the phenol group with an acetic acid (-COOH) moiety.
- Impact : The carboxylic acid group introduces hydrogen-bonding capacity and acidity (pKa ~2.5), altering solubility in polar solvents. Applications include chelation or as a ligand in coordination chemistry .
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol
Nitro-Substituted Aromatic Compounds
(E)-4-(4-Nitrostyryl)phenol
- Structure : Features a styryl (-CH=CH-) bridge instead of a sulfanyl group.
- Impact: The conjugated double bond extends π-electron delocalization, resulting in a UV absorption peak at 339 nm, compared to 315 nm for non-conjugated analogues. This property is critical for optoelectronic applications .
4-[(E)-(4-Nitrobenzylidene)amino]phenol
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | UV λ_max (nm) | Key Functional Groups |
|---|---|---|---|---|
| 4-[(4-Nitrophenyl)sulfanyl]phenol | C₁₂H₉NO₃S | 247.27 (calc.) | ~370 (est.) | -OH, -S-, -NO₂ |
| 3-[(4-Methylphenyl)sulfanyl]phenol | C₁₃H₁₂OS | 216.30 | Not reported | -OH, -S-, -CH₃ |
| 2-[(4-Nitrophenyl)sulfanyl]acetic acid | C₈H₇NO₄S | 213.21 | Not reported | -COOH, -S-, -NO₂ |
| (E)-4-(4-Nitrostyryl)phenol | C₁₄H₁₁NO₃ | 241.24 | 339 | -OH, -CH=CH-, -NO₂ |
| 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol | C₁₆H₁₇N₃O₃ | 299.32 | Not reported | -OH, piperazine, -NO₂ |
Notes:
Chemical Reactivity
- Nucleophilic Substitution: The sulfanyl group in this compound can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties for catalytic applications .
- Electrophilic Aromatic Substitution: The nitro group deactivates the ring, directing incoming electrophiles to meta positions. In contrast, methyl-substituted analogues (e.g., 3-[(4-Methylphenyl)sulfanyl]phenol) undergo faster substitution at ortho/para positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
